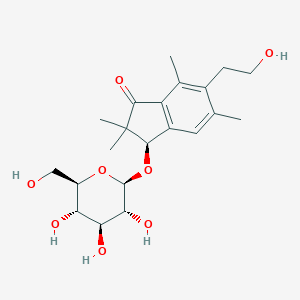

Pterosin D 3-O-glucoside

Vue d'ensemble

Description

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species, particularly in the Pteridaceae family. This compound is known for its diverse biological activities, including cytotoxic, antioxidant, and antidiabetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin D 3-O-glucoside involves several steps. One efficient method includes the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride to form 1,3-indandione. This intermediate is then demethylated and reduced with zinc and acetic acid in the presence of acetic anhydride and sodium acetate to yield a mixture of racemic cis and trans isomers of pterosin C diacetate. Hydrolysis of these isomers produces the corresponding pterosins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as ferns. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Pterosin D 3-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in methanol, heating for 5 hours.

Reduction: Sodium borohydride in methanol, room temperature.

Substitution: Hydrochloric acid in methanol, heating for 5 hours.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a chemical marker for the identification of Pteridaceae species.

Biology: Exhibits cytotoxic activity against human leukemia cells and other cancer cell lines.

Medicine: Shows potential antidiabetic activity by promoting glucose uptake and improving insulin sensitivity.

Industry: Utilized in the development of natural antioxidant and antimicrobial agents.

Mécanisme D'action

The mechanism of action of Pterosin D 3-O-glucoside involves several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Pterosin D 3-O-glucoside can be compared with other similar compounds, such as:

Pterosin C 3-O-glucoside: Similar structure but differs in the position of the glucoside moiety.

Pterosin L 3-O-glucoside: Another sesquiterpenoid glycoside with different biological activities.

Pteroside A: A related compound with distinct cytotoxic and antioxidant properties.

This compound stands out due to its unique combination of cytotoxic, antioxidant, and antidiabetic activities, making it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside primarily found in various species of ferns, particularly within the Pteridaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and potential antidiabetic properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycosidic bond which influences its solubility and biological interactions. The compound's structure allows it to engage with various biological targets, facilitating its therapeutic potential.

Cytotoxic Activity

One of the most significant biological activities of this compound is its cytotoxic effect against cancer cells. Research indicates that it exhibits potent cytotoxicity against human leukemia cells (HL-60) with IC50 values reported at 3.7 μg/mL and 8.7 μg/mL for related compounds . This suggests a strong potential for use in cancer therapy.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HL-60 (human leukemia) | 3.7 |

| Pterosin B | HL-60 | 8.7 |

| Pterosin C | HL-60 | 41.6 |

The exact molecular mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it is believed to interfere with critical cellular pathways involved in cell growth and survival. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting mitochondrial function .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby supporting overall health and potentially reducing cancer risk .

Antidiabetic Potential

Emerging evidence suggests that this compound may have antidiabetic effects by enhancing glucose uptake and improving insulin sensitivity. This property makes it a candidate for further research in the context of diabetes management .

Case Studies

Several studies have explored the biological activities of this compound:

- Cytotoxic Effects : A study isolated several pterosins from Pteris ensiformis and evaluated their cytotoxicity against various cancer cell lines, confirming that this compound demonstrated significant activity against HL-60 cells .

- Antioxidant Activity : Research has indicated that extracts containing Pterosin D exhibit strong antioxidant properties, contributing to their overall therapeutic potential in various diseases linked to oxidative stress .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Clinical Trials : To assess its potential as a treatment option for leukemia and other cancers.

Propriétés

IUPAC Name |

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UMYDBDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.